molecular formula C16H14FN3O3S B2663651 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide CAS No. 1022873-90-0

2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide

Cat. No.: B2663651
CAS No.: 1022873-90-0
M. Wt: 347.36
InChI Key: GIVBVVXRPPJOLJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group and a phenylformamido group, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorophenol with an appropriate acylating agent to form 4-fluorophenoxyacetyl chloride. This intermediate is then reacted with phenylformamide and a thiol reagent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the phenylformamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-2-methylpropanoic acid
  • 2-(4-fluorophenoxy)-5-chlorobenzoic acid
  • 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide

Uniqueness

2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[[2-(4-fluorophenoxy)acetyl]amino]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c17-12-6-8-13(9-7-12)23-10-14(21)19-20-16(24)18-15(22)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,21)(H2,18,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVBVVXRPPJOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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